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molecular formula C4H6O2S B074619 2,3-Dihydrothiophene 1,1-dioxide CAS No. 1192-16-1

2,3-Dihydrothiophene 1,1-dioxide

Cat. No. B074619
M. Wt: 118.16 g/mol
InChI Key: DYGJDTCGUUMUBL-UHFFFAOYSA-N
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Patent
US08846647B2

Procedure details

A mixture of 2-aminoethanol (310 mg, 5.08 mmol), triethylamine (514 mg, 5.08 mmol) and 2,3-dihydrothiophene 1,1-dioxide (200 mg, 1.693 mmol) in ethanol (3 mL) was heated up at 78° C. for 16 hours. TLC indicated the starting material was consumed and desired product was formed (30% methanol/ethyl acetate). The reaction mixture was concentrated under reduced pressure, the residue was purified by silica gel chromatography with 0-35% methanol/ethyl acetate to provide the title compound as a colorless oil (260 mg, 86%). 1H NMR (400 MHz, CHLOROFORM-d) δ 3.78-3.56 (m, 3H), 3.38-3.21 (m, 2H), 3.14-3.00 (m, 1H), 2.94 (dd, J=13.3, 6.0 Hz, 1H), 2.85-2.68 (m, 2H), 2.53-2.34 (m, 1H), 2.22-2.03 (m, 1H).
Quantity
310 mg
Type
reactant
Reaction Step One
Quantity
514 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][OH:4].C(N(CC)CC)C.[S:12]1(=[O:18])(=[O:17])[CH:16]=[CH:15][CH2:14][CH2:13]1>C(O)C>[OH:4][CH2:3][CH2:2][NH:1][CH:14]1[CH2:15][CH2:16][S:12](=[O:18])(=[O:17])[CH2:13]1

Inputs

Step One
Name
Quantity
310 mg
Type
reactant
Smiles
NCCO
Name
Quantity
514 mg
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
200 mg
Type
reactant
Smiles
S1(CCC=C1)(=O)=O
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was consumed

Outcomes

Product
Name
Type
product
Smiles
OCCNC1CS(CC1)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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